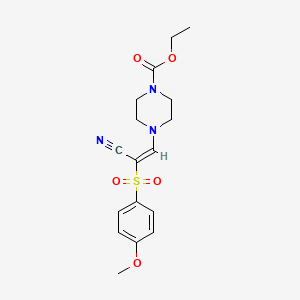
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate, also known as EMVE-101, is a synthetic compound that has been studied for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antibacterial Agents
- A study by Matsumoto and Minami (1975) described the preparation and antibacterial activity of a series of compounds, including derivatives of piperazine. These compounds showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Antimicrobial Activity
- Research by Fandaklı et al. (2012) focused on synthesizing new 1,2,4-triazol-3-one derivatives, starting from piperazine compounds. The synthesized compounds were found to have good antimicrobial activity against various microorganisms (Fandaklı et al., 2012).
CNS Agents and 5-HT1A Agonists
- Studies by Mokrosz et al. (1995, 1996) explored the synthesis of piperazine derivatives with high affinity for 5-HT1A receptors, indicating potential applications in central nervous system (CNS) disorders (Mokrosz et al., 1995); (Mokrosz et al., 1996).
Radiolabeled Antagonists for PET Studies
- Plenevaux et al. (2000) discussed the use of radiolabeled piperazine-based antagonists for studying 5-HT1A receptors using positron emission tomography (PET), highlighting their potential in researching serotonergic neurotransmission (Plenevaux et al., 2000); (Plenevaux et al., 2000).
Synthesis and Structure-Activity Relationship Studies
- Other studies have explored the synthesis and structure-activity relationship of piperazine derivatives in various contexts, including their potential as CNS agents, antimicrobial agents, and in other pharmacological applications (Patel & Agravat, 2009); (Mermer et al., 2018); (Li et al., 1992).
Propiedades
IUPAC Name |
ethyl 4-[(E)-2-cyano-2-(4-methoxyphenyl)sulfonylethenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-3-25-17(21)20-10-8-19(9-11-20)13-16(12-18)26(22,23)15-6-4-14(24-2)5-7-15/h4-7,13H,3,8-11H2,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQTJWTMVPYGR-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2468337.png)
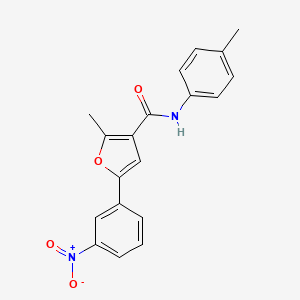


![Ethyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468347.png)
![N-(4-butylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2468348.png)
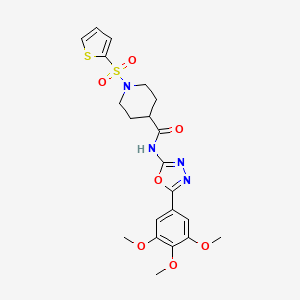

![Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate](/img/structure/B2468353.png)
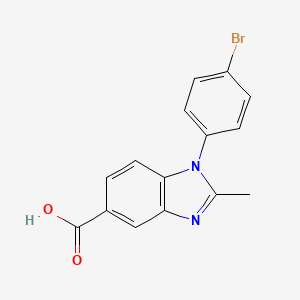
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2468355.png)
![tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate](/img/structure/B2468356.png)
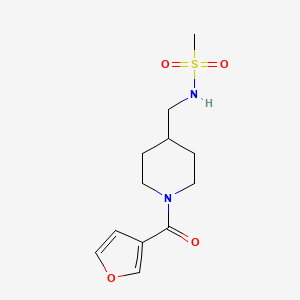
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)